

An In-depth Technical Guide to the Fundamental Properties and Structure of Ethylidenecyclohexane

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Compound of Interest

Compound Name: Ethylidenecyclohexane

Cat. No.: B092872

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylidenecyclohexane is a cyclic alkene of significant interest in organic synthesis, serving as a versatile building block and intermediate in the formation of more complex molecular architectures. Its unique structural features, including the exocyclic double bond, impart specific reactivity that is leveraged in various chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and key experimental protocols related to **ethylidenecyclohexane**, tailored for professionals in research and drug development.

Core Properties

Ethylidenecyclohexane is a colorless liquid at room temperature with a distinct odor.^[1] It is characterized by its hydrophobic nature, being insoluble in water but soluble in common organic solvents.^[1] As a flammable liquid, appropriate safety precautions must be observed during its handling and storage.^[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical and spectroscopic properties of **ethylidenecyclohexane** are summarized in the tables below. This data is essential for its identification, characterization,

and application in synthetic chemistry.

Table 1: Physicochemical Properties of **Ethylidenecyclohexane**

Property	Value	Source
Molecular Formula	C ₈ H ₁₄	[1][2]
Molecular Weight	110.20 g/mol	[3]
CAS Number	1003-64-1	[3]
Appearance	Clear colorless liquid	
Density	0.822 g/mL at 25 °C	
Boiling Point	136 °C	
Melting Point	-55 °C	
Refractive Index (n ₂₀ /D)	1.462	
Flash Point	24 °C (75 °F)	
Solubility	Insoluble in water; Soluble in organic solvents	[1]

Table 2: Spectroscopic Data for **Ethylidenecyclohexane**

Spectroscopy	Key Peaks / Chemical Shifts (δ)	Source
^1H NMR	Data not explicitly found in searches. General regions for similar structures suggest peaks for the methyl group, vinylic proton, and cyclohexane ring protons.	
^{13}C NMR	Data not explicitly found in searches. Expected peaks for the methyl carbon, two sp^2 carbons of the double bond, and the sp^3 carbons of the cyclohexane ring.	[3]
Infrared (IR)	The NIST WebBook hosts the IR spectrum. Key absorptions would include C-H stretching and bending, and C=C stretching.	[1]
Mass Spectrometry (MS)	The NIST WebBook hosts the mass spectrum. The molecular ion peak would be at $m/z = 110$.	[4]

Molecular Structure and Conformational Analysis

The structure of **ethylidenecyclohexane** consists of a cyclohexane ring with an ethylidene group attached as an exocyclic double bond. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.

At present, detailed experimental data on the precise bond lengths and angles of **ethylidenecyclohexane** are not readily available in the searched literature. However, computational chemistry methods can provide reliable estimates of these parameters. For the cyclohexane ring itself, the C-C bond lengths are approximately 1.54 Å, and the C-H bond

lengths are around 1.09 Å. The bond angles within the ring are close to the tetrahedral angle of 109.5°. The exocyclic double bond will influence the geometry of the carbon to which it is attached, with bond angles approaching 120° around the sp² hybridized carbons.

Reactivity and Applications

The exocyclic double bond in **ethylidenecyclohexane** is the primary site of its reactivity. It readily undergoes a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation. This reactivity makes it a useful intermediate in the synthesis of various functionalized cyclohexane derivatives.

Ethylidenecyclohexane is utilized as a substrate in several important chemical reactions. For instance, it participates in Lewis-acid catalyzed reactions with azodicarboxylates. It can also be a substrate for oxidation reactions catalyzed by enzymes such as ethylbenzene dehydrogenase. Furthermore, its structure is relevant to the synthesis of certain polymers.

Experimental Protocols

A common and effective method for the synthesis of **ethylidenecyclohexane** is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone. In this case, cyclohexanone is reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of Ethylidenecyclohexane via Wittig Reaction

This protocol is adapted from the well-established procedure for the synthesis of methylenecyclohexane and is applicable for the preparation of **ethylidenecyclohexane**.

Materials:

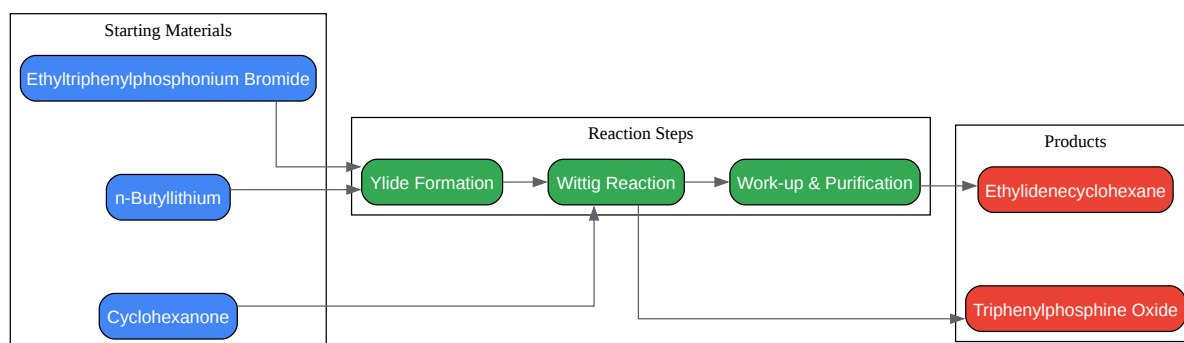
- Ethyltriphenylphosphonium bromide
- n-Butyllithium in hexane
- Anhydrous diethyl ether
- Cyclohexanone

- Anhydrous calcium chloride
- Standard glassware for inert atmosphere reactions (three-necked flask, reflux condenser, dropping funnel)
- Distillation apparatus

Procedure:

- Preparation of the Ylide: In a flame-dried three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether.
- Cool the suspension in an ice bath and add a solution of n-butyllithium in hexane dropwise with stirring.
- Allow the mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide (a color change is typically observed).
- Wittig Reaction: Cool the ylide solution in an ice bath and add freshly distilled cyclohexanone dropwise via a dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
- Work-up: Cool the reaction mixture to room temperature. The precipitated triphenylphosphine oxide is removed by filtration.
- The filtrate is washed successively with water, brine, and then dried over anhydrous calcium chloride.
- Purification: The diethyl ether is removed by distillation. The crude **ethylidenecyclohexane** is then purified by fractional distillation.

Logical Workflow for the Wittig Synthesis of **Ethylidenecyclohexane**



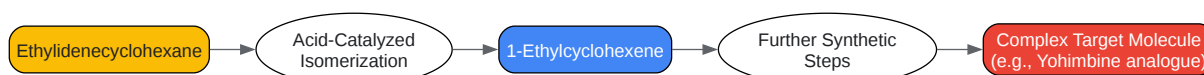
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Caption: Workflow of **Ethylenecyclohexane** Synthesis via Wittig Reaction.

Application in Drug Synthesis

While specific, detailed drug synthesis pathways starting directly from **ethylenecyclohexane** were not prominently found in the searched literature, its structural motif is relevant in medicinal chemistry. For instance, the related endocyclic isomer, 1-ethylcyclohexene, can be an intermediate in the synthesis of complex alkaloids like yohimbine, which has been investigated for various pharmacological activities. The conversion of **ethylenecyclohexane** to its endocyclic isomer can be achieved under acidic conditions.

Logical Relationship in a Potential Synthetic Pathway



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Caption: Potential Role of **Ethylidenecyclohexane** in Complex Molecule Synthesis.

Conclusion

Ethylidenecyclohexane is a valuable compound in organic synthesis with well-defined fundamental properties. Its reactivity, centered on the exocyclic double bond, allows for its use as a precursor to a variety of substituted cyclohexanes. The Wittig reaction provides a reliable method for its synthesis. While its direct role as a key intermediate in documented drug synthesis is not widespread, its structural features are pertinent to the construction of complex bioactive molecules. This guide serves as a foundational resource for researchers and professionals leveraging **ethylidenecyclohexane** in their synthetic endeavors.

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